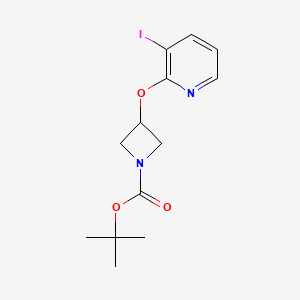

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-(3-iodopyridin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLRBWRBUOHLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Mitsunobu reaction is a robust method for forming ether bonds between alcohols and phenols. For this compound, the reaction couples tert-butyl 3-hydroxyazetidine-1-carboxylate (Boc-azetidine-3-ol) with 3-iodo-2-hydroxypyridine under standard Mitsunobu conditions.

Synthetic Steps

-

Synthesis of Boc-Azetidine-3-ol

-

Synthesis of 3-Iodo-2-hydroxypyridine

-

Mitsunobu Coupling

-

Conditions : Boc-azetidine-3-ol (1.0 equiv), 3-iodo-2-hydroxypyridine (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv) in anhydrous THF at 0°C → RT for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 6:4).

-

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Boc-azetidine-3-ol prep | NaBH₄, THF/MeOH, 85–90% yield | |

| 3-Iodo-2-hydroxypyridine | NIS, DMF, 70–75% yield | |

| Mitsunobu conditions | DIAD/PPh₃, THF, 65–70% yield |

Method 2: Nucleophilic Substitution

Reaction Overview

This method involves activating the azetidine hydroxyl group as a leaving group (e.g., tosylate) followed by displacement with 3-iodo-2-hydroxypyridine under basic conditions.

Synthetic Steps

-

Activation of Boc-Azetidine-3-ol

-

Nucleophilic Displacement

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Tosylation conditions | TsCl, Et₃N, DCM, 90–95% yield | |

| Displacement conditions | K₂CO₃, DMF, 50–60% yield |

Comparative Analysis of Methods

| Criteria | Mitsunobu Method | Nucleophilic Substitution |

|---|---|---|

| Yield | 65–70% | 50–60% |

| Reaction Time | 12 hours | 24 hours |

| Byproducts | DIAD/PPh₃ oxides | Tosylate hydrolysis |

| Scalability | High (gram scale) | Moderate |

| Key Advantage | Mild conditions | No phosphine reagents |

Alternative Routes and Considerations

Chemical Reactions Analysis

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure, featuring an iodine atom and a pyridine moiety, suggests that it could interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of iodo-pyridine compounds exhibit anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the azetidine ring may enhance the bioavailability and efficacy of these compounds in cancer therapies.

Synthesis of Novel Compounds

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can serve as a precursor for synthesizing various biologically active molecules. The ability to modify the azetidine or pyridine components allows for the generation of a library of compounds that can be screened for different biological activities.

Example Synthesis Pathway

- Starting Material : 3-Iodopyridine

- Reagents : Appropriate coupling agents (e.g., EDC, HOBt) for the formation of the ester bond.

- Reaction Conditions : Typically performed under inert atmosphere conditions to prevent oxidation.

Research in Molecular Biology

In molecular biology, this compound can be utilized in studying protein interactions and enzyme activities due to its ability to form stable complexes with various biomolecules.

Application Example: Inhibitor Studies

The compound may act as an inhibitor for specific enzymes, allowing researchers to explore its effects on metabolic pathways. For instance, studies on enzyme kinetics could reveal insights into how this compound modulates enzymatic activity related to disease states.

Potential Applications in Agriculture

Given its structural characteristics, there is potential for exploring the use of this compound as a pesticide or herbicide. The pyridine ring is known for its role in many agrochemicals, and derivatives could be designed to target specific pests or diseases in crops.

Mechanism of Action

The mechanism of action of 3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom on the pyridine ring can participate in halogen bonding interactions, while the azetidine ring can interact with various biological targets. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

a. 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (Compound 14)

- Structure : Replaces iodine with bromine at the pyridine 3-position.

- Synthesis: Prepared via Mitsunobu reaction using (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, 3-bromo-5-hydroxypyridine, and PPh₃ .

- Reactivity : Bromine is less reactive than iodine in cross-coupling reactions (e.g., Suzuki), limiting its utility in forming carbon-carbon bonds.

- Applications : Primarily used as an intermediate in nicotinic ligand synthesis.

b. 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

- Structure : Bromine at pyridine 5-position with an additional methyl group at the 3-position.

Data Table 1: Halogen-Substituted Analogues

| Compound Name | Halogen | Position | Additional Groups | Reactivity (Cross-Coupling) |

|---|---|---|---|---|

| Target Iodo Compound | I | 3 | None | High (e.g., Ullmann, Stille) |

| 2-(5-Bromopyridin-3-yloxymethyl)azetidine | Br | 5 | None | Moderate |

| 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl) | Br | 5 | CH₃ | Low (steric hindrance) |

Boronate and Heterocyclic Derivatives

a. 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester

- Structure : Contains a boronate ester for Suzuki-Miyaura coupling.

b. (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structure : Pyrimidine replaces pyridine; pyrrolidine instead of azetidine.

- Pharmacology : Pyrimidine’s electron-deficient nature enhances binding to enzymes like kinase targets, differing from the nAChR focus of the iodo compound .

Data Table 2: Functional Group Variations

| Compound Name | Core Heterocycle | Functional Group | Key Application |

|---|---|---|---|

| Target Iodo Compound | Pyridine | Iodo | nAChR ligands |

| Boronate Derivative | Pyridine | Boronate ester | Suzuki coupling |

| Pyrimidine-Pyrrolidine Hybrid | Pyrimidine | Dimethyl | Kinase inhibition |

Biological Activity

3-(3-Iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 2279122-74-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

It consists of an azetidine ring, a carboxylic acid group, and a tert-butyl ester, along with a 3-iodopyridine moiety. This unique combination of functional groups is believed to contribute to its biological activities.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Apoptosis: Induction of apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Antioxidant Activity: Some azetidine derivatives exhibit antioxidant properties that may protect against cellular damage.

Case Studies

-

Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of various azetidine derivatives against a panel of human cancer cell lines. The results indicated that compounds similar to 3-(3-Iodo-pyridin-2-yloxy)-azetidine showed promising IC50 values against multiple cancer types, suggesting potential for further development as anticancer agents . -

Neuroprotective Effects:

Another investigation focused on the neuroprotective properties of azetidine derivatives in models of neurodegenerative diseases. The study found that these compounds could reduce neuronal death and improve cognitive functions in animal models .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-iodo-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves coupling reactions, such as nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura), to introduce the iodopyridinyloxy moiety onto the azetidine core. The tert-butyl ester group is often introduced via Boc protection of the azetidine nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP in dichloromethane) . Key steps include optimizing reaction temperature (0–20°C) and stoichiometry to avoid over-substitution or decomposition.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on a combination of techniques:

- NMR spectroscopy : H and C NMR to verify the azetidine ring, tert-butyl group (δ ~1.4 ppm for H), and iodopyridinyloxy linkage.

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : For unambiguous assignment of stereochemistry, if applicable (data may be sourced from databases like PubChem or Cambridge Structural Database) .

Q. What safety precautions are required when handling this compound?

The compound is likely a lachrymator and respiratory irritant based on structurally similar tert-butyl esters. Use fume hoods, nitrile gloves, and safety goggles. Refer to SDS guidelines for pyridine derivatives, which highlight risks of skin/eye contact and inhalation toxicity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in the synthesis of this compound?

Challenges include steric hindrance from the tert-butyl group and iodine’s leaving-group ability. Strategies:

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the azetidine ring). Solutions:

Q. What applications does this compound have in medicinal chemistry?

The iodopyridinyloxy group serves as a versatile handle for further functionalization (e.g., Sonogashira coupling for alkynylation). The tert-butyl ester aids in solubility for in vitro assays. Potential uses include:

- Kinase inhibitor scaffolds : The azetidine core mimics natural amino acid geometries.

- PROTAC development : The iodine atom allows conjugation to E3 ligase ligands .

Q. How can researchers address poor solubility in aqueous buffers during biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug strategies : Hydrolyze the tert-butyl ester in situ to the carboxylic acid for enhanced hydrophilicity.

- Salt formation : Convert the free acid (after Boc deprotection) to sodium or ammonium salts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.